molecular formula C30H35N3O5S2 B3001091 Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-98-9

Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B3001091
CAS RN: 524679-98-9
M. Wt: 581.75
InChI Key: VKBGGDVTPWHVGX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains several rings, including a piperidine ring and a tetrahydrothieno[2,3-c]pyridine ring. These rings likely contribute significantly to the molecule’s overall shape and properties. The presence of multiple functional groups also suggests that the molecule could exhibit a variety of chemical behaviors .


Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule depend on its structure and the functional groups it contains. For example, the presence of a carboxylate group suggests that the molecule might be acidic .

Scientific Research Applications

Synthesis and Chemical Reactions

Efficient Synthesis Techniques

Hirokawa et al. (2000) described an efficient synthesis technique for producing a complex molecule with applications in dopamine and serotonin receptor antagonism. This study highlights the potential for complex synthesis methods that could be applicable to the target compound, focusing on precise chemical modifications to achieve desired pharmacological properties (Hirokawa, Horikawa, & Kato, 2000).

Safety And Hazards

The safety and hazards associated with a molecule depend on its specific properties. For example, some organic compounds can be flammable or toxic. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this molecule would depend on its intended use and the results of initial studies. For example, if the molecule shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

methyl 6-benzyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O5S2/c1-20-15-21(2)17-33(16-20)40(36,37)24-11-9-23(10-12-24)28(34)31-29-27(30(35)38-3)25-13-14-32(19-26(25)39-29)18-22-7-5-4-6-8-22/h4-12,20-21H,13-19H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBGGDVTPWHVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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